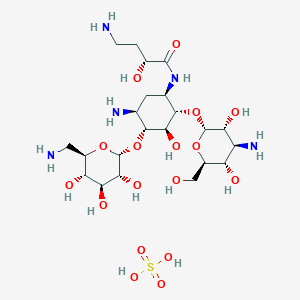

Amikacin sulfate salt

Description

BenchChem offers high-quality Amikacin sulfate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amikacin sulfate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H45N5O17S |

|---|---|

Molecular Weight |

683.7 g/mol |

IUPAC Name |

(2R)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |

InChI |

InChI=1S/C22H43N5O13.H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 |

InChI Key |

HIBICIOPDUTNRR-BOEHXBESSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Amikacin Sulfate for Formulation Design

Executive Summary

Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is critical in the treatment of severe Gram-negative infections, particularly those resistant to gentamicin and tobramycin.[1][2] For the formulation scientist, amikacin sulfate presents a unique set of challenges: it is highly hydrophilic (LogP < 0), lacks a UV-absorbing chromophore, and exhibits specific chemical incompatibilities (notably with

Molecular Architecture & Fundamental Properties[2]

Understanding the molecular scaffold is the first step in rational formulation design. Amikacin distinguishes itself from other aminoglycosides by the L-(-)-gamma-amino-alpha-hydroxybutyryl (AHB) side chain at the N-1 position of the deoxystreptamine ring.[2][3] This steric hindrance protects it from many bacterial aminoglycoside-modifying enzymes.[2]

Chemical Structure & Constants[2][4]

| Property | Value | Formulation Implication |

| Molecular Formula | Salt form selection affects pH and solubility.[2] | |

| Molecular Weight | 781.76 g/mol (Sulfate salt) | High MW affects diffusion rates in hydrogels/tissues.[2] |

| Appearance | White to yellowish-white crystalline powder | Color changes indicate oxidation/degradation.[2] |

| Solubility | >50 mg/mL in Water | Highly soluble; suitable for high-concentration injections.[2] |

| Lipophilicity (LogP) | -7.9 (Highly Hydrophilic) | Poor membrane permeability; requires active transport or permeation enhancers for non-parenteral routes.[2] |

| Hygroscopicity | Hygroscopic | Requires humidity control (<60% RH) during solid handling.[2] |

| Optical Rotation | Specific rotation is a key ID test in pharmacopoeias (USP/EP).[2] |

Ionization (pKa) and pH Behavior

Amikacin is a polybasic molecule with multiple amine groups.[2]

-

pKa Values: The molecule exhibits multiple pKa values due to its four primary amines and one secondary amine.[2]

-

pH in Solution: A 1% w/v solution of the sulfate salt typically exhibits a pH between 2.0 and 4.0 .[1]

-

Formulation Insight: To minimize pain upon injection and ensure stability, the pH is typically adjusted to 3.5–5.5 using sulfuric acid or sodium citrate buffers.

Solid-State Characterization

For lyophilized powders or suspension formulations, the solid-state properties dictate physical stability.

Crystallinity & Polymorphism

Amikacin sulfate exists primarily in a crystalline form.[2]

-

XRD (X-Ray Diffraction): Distinct diffraction peaks (e.g., 2

at 9.6°, 18.9°, 20.3°) confirm crystallinity.[5][6] Loss of these peaks indicates amorphization, often induced by lyophilization or spray drying. -

Implication: Amorphous forms generally have higher solubility but lower physical stability (hygroscopicity).[2]

Thermal Analysis

-

DSC (Differential Scanning Calorimetry): Amikacin sulfate typically shows a broad endotherm corresponding to dehydration/melting with decomposition around 200°C–230°C .[2]

-

TGA (Thermogravimetric Analysis): Weight loss events prior to 200°C usually correspond to loss of surface or bound water, confirming the hygroscopic nature.

Solution Stability & Degradation Pathways[2]

Amikacin sulfate is generally stable in aqueous solution for 24 hours at room temperature, but long-term stability requires control of pH and oxidation.

Primary Degradation Mechanisms[2]

-

Oxidation: The amine groups and sugar moieties are susceptible to oxidative degradation, leading to discoloration (yellowing) and potency loss.[2]

-

Mitigation: Use of antioxidants like Sodium Metabisulfite (0.66% w/v) or nitrogen sparging is standard in parenteral formulations.[2]

-

-

Coloration: Even without significant potency loss, solutions can darken over time due to trace metal catalysis or oxidation.[2]

-

Mitigation: Chelation (Sodium Citrate) and light protection.[2]

-

The Beta-Lactam Incompatibility (Critical)

Amikacin must never be physically mixed with

-

Mechanism: A nucleophilic attack occurs where an amine group of amikacin attacks the

-lactam ring, opening it. This results in the formation of a biologically inactive amide adduct.[2] -

Kinetics: The reaction is concentration- and temperature-dependent.[2]

Visualizing the Stability Logic

Figure 1: Degradation pathways and incompatibility logic for Amikacin Sulfate.

Formulation Design Strategy

Parenteral Formulation (Injection)

The standard commercial presentation is a sterile solution (250 mg/mL or 50 mg/mL).[2]

-

Vehicle: Water for Injection (WFI).[2]

-

Buffering: Sodium Citrate (approx. 2.5%) is used to buffer the solution to pH 3.5–5.[2]5. This range balances solubility (preventing precipitation of free base) and physiological tolerance.[2]

-

Antioxidant: Sodium Metabisulfite (0.66%) is added to prevent oxidative discoloration.[2] Note: Labeling is required due to sulfite sensitivity in some patients.

-

Sterilization: Terminal sterilization by moist heat (autoclaving) is possible due to the molecule's thermal stability in acidic buffers.[2] Alternatively, 0.22

m filtration is used for aseptic processing.[2]

Advanced Delivery Systems (Nanoparticles)

To reduce nephrotoxicity and increase residence time, researchers explore particulate systems.

-

PLGA Nanoparticles: Encapsulation is challenging due to amikacin's hydrophilicity (it partitions into the aqueous phase).[2] W/O/W double emulsion techniques are required.[2]

-

Liposomes: Amikacin is actively loaded into liposomes (e.g., Arikayce) to target macrophages or biofilms.[2]

Analytical Methodologies

Standard UV detection is ineffective because amikacin lacks a chromophore.[2]

HPLC with Derivatization

-

Reagent: O-Phthalaldehyde (OPA) or 2,4,6-trinitrobenzenesulfonic acid.[2]

-

Mechanism: Reacts with primary amines to form a fluorescent or UV-absorbing derivative.[2]

-

Protocol Summary:

-

Derivatization: Mix sample with OPA reagent (pH ~10 borate buffer) + mercaptoethanol.

-

Incubation: Ambient temp for ~10 mins.

-

Separation: C18 Column, Mobile Phase (Methanol/Acetate Buffer).

-

Detection: Fluorescence (Ex 340 nm / Em 455 nm) or UV (330 nm).[2]

-

Microbiological Assay

While HPLC is preferred for chemical purity, microbiological assays (using Staphylococcus aureus) remain the gold standard for potency determination in some pharmacopoeias to ensure biological activity is preserved.

Formulation Workflow Diagram

Figure 2: Step-by-step formulation workflow for Amikacin Sulfate Injection.[2]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 37768, Amikacin. PubChem.[2][3] [Link]

-

Health Canada Drug Product Database. Product Monograph: Amikacin Sulfate Injection. [Link]

-

Alharbi, R. M., et al. Formulation and Evaluation of Amikacin Sulfate Loaded Dextran Nanoparticles against Human Pathogenic Bacteria. Pharmaceutics (2023).[2][5][6] [Link]

-

Oxford Academic. Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Formulation and Evaluation of Amikacin Sulfate Loaded Dextran Nanoparticles against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Amikacin Sulfate-Mediated Inhibition of Ribosomal Translocation

Executive Summary

Amikacin sulfate is a semi-synthetic aminoglycoside derived from kanamycin A, distinguished by the addition of an L-(-)-4-amino-2-hydroxybutyryl (AHB) side chain. While classically categorized as an inducer of codon misreading, advanced kinetic and structural studies reveal that translocation inhibition is a distinct and potent mechanism of its bactericidal activity.

This guide dissects the structural pharmacodynamics of amikacin, specifically its interaction with Helix 44 (h44) of the 16S rRNA.[1][2][3] We analyze how amikacin stabilizes the "flipped-out" conformation of adenines 1492 and 1493, creating a kinetic trap that prevents the EF-G-dependent movement of the mRNA-tRNA complex. Furthermore, we provide a validated Ribosome Toeprinting Protocol to experimentally verify this inhibition in vitro.

Structural Pharmacodynamics: The Molecular Anchor

To understand translocation inhibition, one must first understand the binding environment. Amikacin targets the decoding center (A-site) of the 30S ribosomal subunit.[1][4]

The Binding Pocket (Helix 44)

The primary binding site is located in the minor groove of Helix 44 (h44) of the 16S rRNA. Unlike other antibiotics that may sterically hinder peptide bond formation (macrolides), amikacin acts as a "conformational wedge."

-

Target Nucleotides: The drug interacts directly with conserved nucleotides A1408, A1492, A1493, and G1494 (E. coli numbering).

-

The AHB Advantage: The L-HAB side chain of amikacin forms additional hydrogen bonds with the phosphate backbone of h44 and potentially interacts with the G530 loop. This unique moiety not only enhances affinity but also provides steric protection against many aminoglycoside-modifying enzymes (AMEs) that deactivate kanamycin or gentamicin.

The "Flipping" Mechanism

In a drug-free ribosome, nucleotides A1492 and A1493 exist in a dynamic equilibrium, usually "tucked" inside h44. When a cognate tRNA binds, these bases "flip out" to monitor the codon-anticodon helix geometry.

Amikacin Effect: Amikacin binds to the internal pocket and forces A1492 and A1493 to remain in the extra-helical ("flipped out") conformation even in the absence of cognate tRNA.

Critical Insight: This "flipped" state signals to the ribosome that a correct tRNA is bound, inducing the "closed" conformation of the 30S subunit.

Mechanism of Translocation Inhibition[1][2][5][6][7]

Translocation is the coordinated movement of the mRNA-tRNA complex by exactly one codon (3 nucleotides). This process requires the ribosome to cycle between "locked" (decoding) and "unlocked" (translocation) conformational states.

The Kinetic Trap

Amikacin inhibits translocation not by physically blocking the tunnel (like erythromycin), but by thermodynamic stabilization of the pre-translocation state .

-

High-Affinity Lock: By stabilizing the flipped conformation of A1492/A1493, amikacin increases the energy barrier required to unlock the ribosome.

-

EF-G Antagonism: Elongation Factor G (EF-G) requires the ribosome to adopt a specific "ratcheted" conformation to catalyze translocation. Amikacin-bound ribosomes are sterically and energetically resistant to this ratcheting.

-

Result: The ribosome stalls with the peptidyl-tRNA in the A-site (or hybrid A/P state), unable to move to the P-site.

Secondary Binding Sites (50S Interaction)

Recent cryo-EM studies have identified a secondary, lower-affinity binding site for amikacin on the 50S subunit , near the CCA-end of the P-site tRNA [1]. This interaction may further interfere with the release of the deacylated tRNA from the E-site, compounding the translocation blockade.

Visualization: The Kinetic Trap Pathway

Figure 1: Mechanistic pathway of Amikacin-induced translocation arrest. The drug locks the ribosome in a high-affinity decoding state, preventing the conformational changes required for EF-G function.

Experimental Validation: The Toeprinting Assay

To confirm translocation inhibition in a drug development context, the Primer Extension Inhibition (Toeprinting) Assay is the gold standard. It maps the exact position of the ribosome on the mRNA.

Principle

Reverse transcriptase (RT) extends a DNA primer annealed to the mRNA. When RT encounters a bound ribosome, it stops.[5][6][7] The length of the cDNA product indicates the ribosome's leading edge (usually +15 to +17 nucleotides downstream of the P-site codon).

Protocol: Amikacin Translocation Inhibition

Reagents:

-

E. coli 70S Ribosomes (active).[1]

-

Programmed mRNA (e.g., gene 32 mRNA or synthetic model).

-

tRNA^fMet (initiator) and tRNA^Phe (first elongation tRNA).

-

Amikacin Sulfate (stock solution).

-

AMV Reverse Transcriptase.

-

Radiolabeled (

P) or Fluorescent (FAM) DNA Primer.

Workflow:

-

Complex Assembly: Incubate mRNA (0.5 µM) with DNA primer and 70S ribosomes (0.4 µM) in buffer (20 mM Tris-HCl pH 7.5, 60 mM NH

Cl, 10 mM MgCl -

P-site Filling: Add tRNA^fMet to form the Initiation Complex (IC).

-

Drug Challenge: Add Amikacin Sulfate (titrate: 0.1 µM – 100 µM). Incubate 5 min.

-

Translocation Step: Add tRNA^Phe + EF-G + GTP.

-

Control: No Amikacin (Ribosome should move 3 nt).

-

Experiment: With Amikacin (Ribosome should stay at IC position).

-

-

Primer Extension: Add dNTPs and AMV Reverse Transcriptase. Incubate 15 min at 37°C.

-

Analysis: Run products on a 6% denaturing PAGE sequencing gel.

Interpretation:

-

Translocated Band: If the ribosome moves, the toeprint shifts +3 nucleotides downstream.

-

Inhibited Band: If Amikacin works, the toeprint remains at the Initiation Complex position (or Pre-translocation position), and the +3 band is absent or diminished.

Visualization: Toeprinting Workflow

Figure 2: Workflow for the Toeprinting Assay. Successful inhibition is visualized by the retention of the pre-translocation cDNA fragment length.

Comparative Data: Inhibition Potency

While specific IC

| Antibiotic | Class | Relative Translocation Inhibition* | Misreading Potency | Resistance Profile (AMEs)** |

| Amikacin | 4,6-disubstituted (AHB) | High (++++) | High (++++) | Robust (Protected by AHB) |

| Kanamycin A | 4,6-disubstituted | Moderate (+++) | High (++++) | Vulnerable |

| Gentamicin | 4,6-disubstituted | High (++++) | High (++++) | Vulnerable |

| Hygromycin B | Spiro-acetal | Very High (+++++) | Low (+) | Distinct (Not AME target) |

*Note: "Translocation Inhibition" here refers to the ability to stall ribosomes in the pre-translocation state in toeprinting assays. Amikacin is equipotent to Gentamicin but superior in clinical utility due to resistance stability. **AMEs: Aminoglycoside Modifying Enzymes.

Resistance Considerations

In drug development, understanding the failure mode is as critical as the mechanism. Resistance to Amikacin-mediated translocation inhibition primarily arises from:

-

16S rRNA Methyltransferases: Enzymes like ArmA or RmtB methylate residue G1405 (N7 position).[8] This sterically hinders the binding of the 4,6-disubstituted ring of amikacin.

-

NpmA: Methylates A1408, completely abolishing the binding pocket affinity [2].

Unlike kanamycin, Amikacin is largely resistant to many common acetyltransferases (AAC) and phosphotransferases (APH) due to the steric protection provided by the AHB side chain.

References

-

Seely, S. M., Parajuli, N., De Tarafder, A., & Gagnon, M. G. (2023).[2] Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome. Nature Communications, 14(1), 4661. [Link]

-

Wachino, J. I., & Arakawa, Y. (2012). Exogenously acquired 16S rRNA methyltransferases found in aminoglycoside-resistant pathogenic Gram-negative bacteria: an update. Drug Resistance Updates, 15(3), 133-148. [Link]

-

Hartz, D., McPheeters, D. S., Traut, R., & Gold, L. (1988). Extension inhibition analysis of translation initiation complexes. Methods in Enzymology, 164, 419-425. [Link]

-

Tsai, A., Uemura, S., Johansson, M., Puglisi, E. V., Marshall, R. A., Aitken, C. E., ... & Puglisi, J. D. (2013). The impact of aminoglycosides on the dynamics of translation elongation. Cell Reports, 3(2), 497-508. [Link][1][9]

Sources

- 1. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Impact of Aminoglycoside Modifying Enzymes on Amikacin Sulfate Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical therapeutic option for treating severe infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Its efficacy, however, is increasingly threatened by the emergence and spread of bacterial resistance, primarily mediated by aminoglycoside modifying enzymes (AMEs).[3][4] These enzymes catalyze the covalent modification of amikacin, leading to its inactivation and subsequent treatment failure. This in-depth technical guide provides a comprehensive overview of the mechanisms by which AMEs impact amikacin activity. It delves into the classification and function of these enzymes, details robust experimental methodologies for their characterization, and explores strategies to counteract their effects. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to understanding and overcoming aminoglycoside resistance.

Introduction to Amikacin Sulfate and Aminoglycoside Resistance

Mechanism of Action of Amikacin

Amikacin exerts its bactericidal effects by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2][5][6] This binding, specifically to the 16S rRNA and the S12 protein, interferes with the initiation of protein synthesis and causes misreading of the mRNA codons during translation.[1][5] The resulting production of aberrant or non-functional proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[5][7] Amikacin also exhibits a concentration-dependent killing and a post-antibiotic effect, where bacterial growth remains suppressed even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC).[2][5]

The Emergence of Resistance: A Clinical Challenge

The widespread use of aminoglycosides in clinical practice has inevitably led to the selection and dissemination of resistant bacterial strains.[8] Among the various mechanisms of resistance, which include altered drug uptake, target site modification, and active efflux, the enzymatic inactivation of the antibiotic by AMEs is the most prevalent and clinically significant.[3][4][9][10][11] The genes encoding these enzymes are often located on mobile genetic elements such as plasmids, transposons, and integrons, facilitating their rapid spread among different bacterial species and genera.[3][8]

Overview of Aminoglycoside Modifying Enzymes (AMEs)

AMEs are a diverse group of enzymes that inactivate aminoglycosides by covalently attaching a chemical moiety to specific hydroxyl or amino groups on the antibiotic molecule.[3][10][12] This modification sterically hinders the binding of the aminoglycoside to its ribosomal target, rendering the antibiotic ineffective.[9][11] The presence of AMEs is a primary determinant of clinical resistance to amikacin and other aminoglycosides.[3][4]

Classification and Mechanism of Aminoglycoside Modifying Enzymes

AMEs are broadly classified into three major families based on the type of chemical modification they catalyze.[3][4][12][13]

Aminoglycoside Acetyltransferases (AACs)

AACs catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside.[8][14][15] The most clinically significant AAC for amikacin resistance is AAC(6')-Ib, which acetylates the 6'-amino group of amikacin.[3][4] This modification is a major cause of amikacin resistance in Gram-negative bacteria.[3][4]

Aminoglycoside Phosphotransferases (APHs)

APHs mediate the transfer of a phosphate group from ATP to a hydroxyl group on the aminoglycoside.[8][14][15] While amikacin is generally refractory to many APHs, some enzymes, such as APH(3')-II, can phosphorylate amikacin, albeit with lower efficiency compared to other aminoglycosides.[16][17][18]

Aminoglycoside Nucleotidyltransferases (ANTs)

ANTs, also known as adenylyltransferases, catalyze the transfer of an adenylyl group from ATP to a hydroxyl group of the antibiotic.[8][14][15] The ANT(4')-II enzyme can adenylate the 4'-hydroxyl group of amikacin, leading to resistance.[19]

Bifunctional AMEs

Of increasing concern is the emergence of bifunctional enzymes that possess two distinct enzymatic activities. A notable example is the AAC(6')-APH(2") enzyme, which can both acetylate and phosphorylate various aminoglycosides, conferring a broad spectrum of resistance.[11]

Structural Insights into AME-Amikacin Interactions

The L-(−)-γ-amino-α-hydroxybutyryl (HABA) side chain at the C-1 amino group of the deoxystreptamine moiety in amikacin provides steric hindrance that protects it from modification by many AMEs that inactivate other aminoglycosides like kanamycin and tobramycin.[3][4][13] However, specific AMEs have evolved to accommodate the structure of amikacin, leading to its inactivation.

Caption: Enzymatic inactivation of amikacin by different classes of AMEs.

Experimental Methodologies for Characterizing AME-Mediated Amikacin Resistance

A multi-faceted approach combining phenotypic, genotypic, and biochemical methods is essential for a comprehensive understanding of AME-mediated amikacin resistance.

Protocol 1: Phenotypic Characterization of Amikacin Resistance

The cornerstone of assessing amikacin activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[20]

Causality: The broth microdilution method is a standardized and quantitative technique that allows for the precise determination of the MIC. This method is preferred for its reproducibility and ability to test multiple isolates and antibiotic concentrations simultaneously.

-

Prepare Inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[21]

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of amikacin sulfate in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[22]

-

Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[22]

-

Read Results: The MIC is the lowest concentration of amikacin that shows no visible bacterial growth.[20][22] Include a growth control (no antibiotic) and a sterility control (no bacteria).

Protocol 2: Genotypic Identification of AME Genes

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific AME-encoding genes in bacterial isolates.

Causality: PCR allows for the amplification and identification of specific DNA sequences. By using primers that target known AME genes, researchers can quickly determine the genetic basis of amikacin resistance in a bacterial strain. Multiplex PCR allows for the simultaneous detection of multiple AME genes in a single reaction.[23][24]

-

DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit.

-

Primer Design: Design or obtain specific primers for the AME genes of interest (e.g., aac(6')-Ib, aph(3')-II, ant(4')-II).

-

PCR Amplification: Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific primers. Add the template DNA and perform PCR amplification using an appropriate thermal cycling program.

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target AME gene.[24]

Protocol 3: Biochemical Characterization of AME Activity

Biochemical assays are crucial for confirming the enzymatic activity of AMEs and for studying their kinetic properties.

Causality: To directly measure the enzymatic modification of amikacin, the AME must be isolated from the bacterial cells. This can be achieved through cell lysis followed by purification techniques such as affinity chromatography.

Causality: A spectrophotometric assay can be used to monitor the activity of AMEs by coupling the reaction to a chromogenic substrate. This allows for the quantitative measurement of enzyme kinetics.

-

Reaction Mixture: Prepare a reaction mixture containing the purified AAC enzyme, amikacin, acetyl-CoA, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Initiate Reaction: Start the reaction by adding acetyl-CoA.

-

Monitor Absorbance: The release of Coenzyme A (CoA) from the acetylation of amikacin reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.

-

Calculate Activity: The rate of increase in absorbance is proportional to the enzyme activity.

Caption: Workflow for characterizing AME-mediated amikacin resistance.

Data Interpretation and Analysis

Correlating Genotype with Phenotype

A crucial aspect of the analysis is to correlate the presence of specific AME genes (genotype) with the observed level of amikacin resistance (phenotype). For instance, an isolate carrying the aac(6')-Ib gene is expected to exhibit a high MIC for amikacin.

Quantitative Analysis of Enzyme Kinetics

For biochemical assays, the determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) provides valuable insights into the enzyme's affinity for amikacin and its catalytic efficiency.

Data Visualization with a comparative table

| Bacterial Isolate | Amikacin MIC (µg/mL) | AME Gene(s) Detected | AME Activity |

| Strain A | >256 | aac(6')-Ib | High Acetyltransferase Activity |

| Strain B | 16 | aph(3')-II | Moderate Phosphotransferase Activity |

| Strain C | 2 | None Detected | No Detectable Activity |

| Strain D | >256 | aac(6')-Ib, ant(4')-II | High Acetyl- & Nucleotidyltransferase Activity |

Strategies to Overcome AME-Mediated Amikacin Resistance

The increasing prevalence of AME-mediated resistance necessitates the development of novel strategies to preserve the clinical utility of amikacin.

Development of Novel Amikacin Analogs

One approach involves the rational design of new aminoglycoside derivatives that are refractory to modification by AMEs.[25][26] This can be achieved by modifying the sites on the amikacin molecule that are targeted by these enzymes.

AME Inhibitors

Another promising strategy is the development of small molecule inhibitors that can be co-administered with amikacin.[25][26] These inhibitors would bind to the active site of the AME, preventing the inactivation of amikacin and restoring its antibacterial activity.

Combination Therapies

The use of amikacin in combination with other antibiotics, such as beta-lactams, can have a synergistic effect.[2][9] This approach can enhance bacterial killing and potentially reduce the emergence of resistance.

Conclusion and Future Perspectives

The enzymatic modification of amikacin by AMEs represents a significant threat to the continued efficacy of this important antibiotic. A thorough understanding of the mechanisms of AME-mediated resistance, coupled with robust methodologies for their detection and characterization, is paramount for the development of effective countermeasures. Future research should focus on the discovery and development of novel amikacin analogs and AME inhibitors, as well as the exploration of innovative combination therapies. Continued surveillance of the prevalence and distribution of AME genes is also crucial for guiding clinical practice and infection control strategies.

References

- What is the mechanism of Amikacin Sulfate? - Patsnap Synapse. (2024, July 17).

- Amikacin: Uses, Resistance, and Prospects for Inhibition - ResearchGate. (2025, October 16).

- Amikacin - Wikipedia.

- Amikacin - StatPearls - NCBI Bookshelf - NIH. (2023, July 17).

- Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC.

- Multiplex PCR for Detection of Aminoglycoside Resistance Genes in Enterococci - PMC.

- A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - Frontiers. (2022, February 23).

- Aminoglycosides Resistance Gene Detection in Klebsiella pneumoniae and Escherichia coli by Multiplex PCR - SciSpace.

- Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - PMC.

- Strategies to Overcome the Action of Aminoglycoside-Modifying Enzymes for Treating Resistant Bacterial Infections - Taylor & Francis. (2013, July 17).

- Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC.

- Amikacin: Package Insert / Prescribing Information - Drugs.com. (2026, January 20).

- Aminoglycoside Modifying Enzymes - PMC.

- The prevalence and distribution of aminoglycoside resistance genes | Biosafety and Health. (2023, January 6).

- Aminoglycosides: Activity and Resistance | Antimicrobial Agents and Chemotherapy.

- Amikacin: Uses, Resistance, and Prospects for Inhibition - MDPI. (2017, December 19).

- Aminoglycoside phosphotransferase-II-mediated amikacin resistance in Escherichia coli - ASM Journals.

- Appearance of amikacin and tobramycin resistance due to 4'-aminoglycoside nucleotidyltransferase [ANT(4')-II] in gram-negative pathogens - PubMed.

- Aminoglycoside phosphotransferase-II-mediated amikacin resistance in Escherichia coli.

- Aminoglycoside-modifying enzymes - PubMed.

- Mechanisms of bacterial resistance to aminoglycosides | cmpt | Page 5. (2016, August 5).

- Mechanisms and Impact of Aminoglycoside - Creative Diagnostics.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4).

- Amikacin AK (Part A: 256-2 µg & Part B: 2.048-0.016 µg) MD067 Composition Susceptibility Test Procedure: Principle: - HiMedia Laboratories.

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27).

Sources

- 1. Amikacin - Wikipedia [en.wikipedia.org]

- 2. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cmpt.ca [cmpt.ca]

- 12. mednexus.org [mednexus.org]

- 13. mdpi.com [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Aminoglycoside-modifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Aminoglycoside phosphotransferase-II-mediated amikacin resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aminoglycoside phosphotransferase-II-mediated amikacin resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Appearance of amikacin and tobramycin resistance due to 4'-aminoglycoside nucleotidyltransferase [ANT(4')-II] in gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. himedialabs.com [himedialabs.com]

- 22. youtube.com [youtube.com]

- 23. Multiplex PCR for Detection of Aminoglycoside Resistance Genes in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

Amikacin Sulfate Pharmacokinetics and Tissue Distribution in Animal Models: A Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of Amikacin sulfate pharmacokinetics (PK), tissue distribution, and toxicity mechanisms across key animal models (Murine, Canine, and Equine). Designed for drug development scientists, this document synthesizes experimental data to optimize dosing regimens, bioanalytical workflows, and safety profiling. It moves beyond basic ADME descriptions to explore the causality of renal cortical accumulation and cochlear saturation, supported by self-validating protocols and high-fidelity visualizations.

Part 1: Pharmacokinetic Profile & Interspecies Scaling

Amikacin exhibits linear pharmacokinetics characteristic of hydrophilic aminoglycosides: poor oral bioavailability (<1%), low protein binding (<10%), and renal elimination via glomerular filtration. However, species-specific physiological differences significantly alter clearance (CL) and volume of distribution (Vd), necessitating precise allometric scaling.

Comparative PK Parameters

The following data consolidates critical PK parameters derived from IV/IM administration studies. Note the inverse correlation between age/renal maturity and half-life, particularly in neonates.

| Species | Dose (mg/kg) | Route | t1/2 (h) | Vd (L/kg) | CL (mL/min/kg) | Key Observation |

| Mouse (ICR) | 13.7 - 137 | SC | 0.6 - 0.8 | 0.24 - 0.30 | ~9.9 (total mL/h) | Rapid elimination requires q6h dosing for steady state [1]. |

| Rat (Sprague-Dawley) | 100 - 500 | SC | 2.6 - 3.9 | N/A | 0.18 - 0.26 (h⁻¹) | Betamethasone pretreatment increases elimination rate by ~1.5x [2]. |

| Dog (Beagle) | 10 | IV | 1.4 - 1.8 | 0.23 | 3.33 | High renal clearance; >90% excreted unchanged in 6h [3]. |

| Dog (Greyhound) | 10 | IV | 1.4 | 0.17 | 2.08 | Lower Vd and CL compared to Beagles due to body composition [3]. |

| Horse (Neonate) | 25 | IV | 5.07 | 0.785 | 1.82 | Immature renal function prolongs t1/2; requires extended interval dosing [4]. |

| Chicken (Broiler) | 10 | IM | 5.23 | 0.50 | 1.33 | High bioavailability (95%); residues persist in kidney for 5-6 days [5]. |

Mechanistic Insight: Renal Handling

Amikacin undergoes glomerular filtration with no significant tubular secretion . However, a fraction is reabsorbed by proximal tubular cells via megalin/cubilin-mediated endocytosis. This saturable uptake mechanism is the rate-limiting step for clearance in neonates and the primary driver of nephrotoxicity [6].

Part 2: Tissue Distribution & Toxicity Dynamics

Understanding tissue-specific accumulation is critical for predicting efficacy (Lung) and toxicity (Kidney/Ear).

Renal Cortical Accumulation (Nephrotoxicity)

-

Mechanism: Amikacin binds to anionic phospholipids on the brush border of proximal tubule cells.

-

Kinetics: Uptake is saturable. Cortical concentrations can exceed serum levels by 5-10 fold.

-

Toxicity Threshold: In rat models, nephrotoxicity (doubling of serum creatinine) correlates with cortical concentrations >300 µg/g tissue. Once-daily dosing saturates uptake mechanisms temporarily, allowing a "washout" period that reduces accumulation compared to continuous infusion or multidose regimens [7].

Inner Ear Distribution (Ototoxicity)[1]

-

Target: Hair cells in the cochlea and vestibule.

-

Kinetics: Amikacin penetrates perilymph slowly but is retained longer than in plasma.

-

Specificity: Unlike Gentamicin (vestibulotoxic), Amikacin is preferentially cochleotoxic .[1] Accumulation leads to destruction of outer hair cells, starting at the basal turn (high-frequency loss) [8].

Pulmonary Penetration (Efficacy Target)

-

Epithelial Lining Fluid (ELF): In murine pneumonia models, Amikacin penetration into ELF is approximately 72.7% of plasma concentration.

-

Implication: Dosing must be adjusted to ensure ELF trough levels remain above the MIC for pathogens like P. aeruginosa or A. baumannii while minimizing systemic peaks [1].

Part 3: Experimental Protocols

Protocol A: High-Sensitivity LC-MS/MS Bioanalysis (No Derivatization)

Rationale: Traditional HPLC requires time-consuming derivatization (e.g., FMOC-Cl) because Amikacin lacks a UV chromophore. This protocol uses HILIC chromatography for direct quantification, avoiding ion-pairing reagents that cause mass spec suppression [9].

Materials:

-

Column: HILICpak VC-50 2D (150 x 2.1 mm, 5 µm) or equivalent zwitterionic HILIC column.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.[2]

-

Internal Standard (IS): Tobramycin or Isepamicin (10 µg/mL).

Workflow:

-

Sample Prep: Aliquot 50 µL plasma/tissue homogenate.

-

Spike: Add 10 µL IS working solution.

-

Precipitation: Add 150 µL cold Acetonitrile (-20°C). Vortex 1 min.

-

Extraction: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL supernatant to vial; dilute 1:1 with Mobile Phase B (to match initial gradient).

-

LC Gradient: Start 90% B; ramp to 50% B over 5 min; hold 2 min; re-equilibrate.

-

MS/MS Detection: ESI Positive mode.

-

Amikacin Transition: m/z 586.4 → 163.2

-

Tobramycin (IS) Transition: m/z 468.3 → 163.1

-

Validation Criteria:

Protocol B: Nephrotoxicity Induction Model (Rat)

Rationale: To evaluate renal safety biomarkers, a high-dose regimen is required to overcome the high renal reserve in rodents [7].

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Dosing Group: Amikacin Sulfate 500 mg/kg/day SC for 10 days.

-

Control Group: Saline SC.

-

Sampling:

-

Daily: Body weight, urine output.

-

Days 0, 3, 7, 10: Retro-orbital blood collection for Serum Creatinine (SCr) and BUN.

-

-

Endpoint: Sacrifice on Day 10 or if SCr doubles baseline (AKI definition).

-

Tissue Harvest: Perfuse kidneys with cold saline. Section one kidney for histology (H&E); homogenize contralateral kidney for drug quantification (Protocol A).

Part 4: Visualization & Logic

Pathway of Aminoglycoside Nephrotoxicity

This diagram illustrates the cellular cascade leading to acute kidney injury (AKI), highlighting the critical role of lysosomal phospholipidosis.

Caption: Mechanistic pathway of Amikacin-induced proximal tubular necrosis. Note the "Washout" node, which explains the safety benefit of extended-interval dosing.

Bioanalytical Workflow (LC-MS/MS)

A self-validating logic flow for the quantification of Amikacin in biological matrices.

Caption: Step-by-step LC-MS/MS sample preparation and analysis workflow for Amikacin, utilizing protein precipitation and HILIC separation.

References

-

Population pharmacokinetics and humanized dosage regimens matching the peak, area, trough, and range of amikacin plasma concentrations in immune-competent murine bloodstream and lung infection models. Antimicrobial Agents and Chemotherapy.

-

Animal model investigation suggests betamethasone alters the pharmacokinetics of amikacin. University of Ghana.

-

Comparative pharmacokinetics of amikacin in Greyhound and Beagle dogs. Journal of Veterinary Pharmacology and Therapeutics.

-

Pharmacokinetics of Once-Daily Amikacin in Healthy Foals and Therapeutic Drug Monitoring in Hospitalized Equine Neonates. Journal of Veterinary Internal Medicine.

-

Pharmacokinetics, Bioavailability and Tissue Residues of Amikacin in Broiler Chickens. World Journal of Pharmacy and Pharmaceutical Sciences.

-

Mechanism of Aminoglycoside-Induced Renal Damage. Dr. Oracle / Vertex AI.

-

Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. Antimicrobial Agents and Chemotherapy.

-

Comparative uptake of gentamicin, netilmicin, and amikacin in the guinea pig cochlea and vestibule. Antimicrobial Agents and Chemotherapy.

-

Ion-pairing reagent-free hydrophilic interaction LC-MS/MS method for therapeutic drug monitoring of amikacin in neonates. Journal of Applied Pharmaceutical Science.

Sources

- 1. Comparative uptake of gentamicin, netilmicin, and amikacin in the guinea pig cochlea and vestibule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. Pharmacokinetics of once-daily amikacin in healthy foals and therapeutic drug monitoring in hospitalized equine neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Amikacin Sulfate Stock Solution Preparation and Storage

Abstract

This application note defines the industry-standard protocol for preparing Amikacin Sulfate stock solutions. Unlike simple buffers, aminoglycoside antibiotics require precise potency corrections to ensure experimental reproducibility. This guide covers the physicochemical properties of the drug, the critical mathematics of potency adjustment, sterilization via filtration (to prevent concentration shifts), and storage parameters to minimize oxidative degradation.

Introduction & Mechanism of Action

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is a critical tool in microbiology and cell biology for eliminating multidrug-resistant Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Acinetobacter spp.).[1][2][3][4]

Mechanism: Amikacin exerts bactericidal activity by binding irreversibly to the 30S ribosomal subunit (specifically the 16S rRNA).[5][6][7] This binding event causes a misreading of the mRNA genetic code, leading to the production of non-functional proteins and eventual cell death [1].[5][6][8]

Why Precision Matters

Amikacin is supplied as a sulfate salt (Amikacin

-

The Error: Weighing 50 mg of powder

50 mg of active Amikacin. -

The Consequence: Without potency correction, stock solutions can be under-dosed by 20-30%, leading to false resistance profiles in MIC (Minimum Inhibitory Concentration) assays.

Physicochemical Properties & Safety

| Property | Specification | Notes |

| CAS Number | 39831-55-5 | |

| Appearance | White to yellowish-white crystalline powder | |

| Solubility (Water) | Freely soluble (>50 mg/mL) | Recommended solvent |

| Solubility (Ethanol) | Practically insoluble | Do not use organic solvents |

| pH (1% Solution) | 2.0 – 4.0 (Acidic) | Acidic pH aids stability during storage [2] |

| Potency | Typically 674 – 786 | Check your specific CoA |

| Safety | Nephrotoxic, Ototoxic | Wear gloves, goggles, and lab coat |

Critical Pre-Protocol Calculations

This is the most important step. You must calculate the mass required based on the active moiety (Amikacin base), not the total weight of the powder.

The Potency Correction Formula

Refer to the manufacturer's Certificate of Analysis (CoA) for the Potency (usually expressed as

Note: If the CoA provides potency on a "Dried Basis," you must also correct for water content (Loss on Drying - LOD), though most high-grade reagents provide an "As Is" potency.

Example Calculation

-

Goal: Prepare 10 mL of a 50 mg/mL stock solution.

-

CoA Data: Potency = 720

g/mg. -

Calculation:

-

Result: You must weigh 694.4 mg of powder to get 500 mg of active Amikacin.

Preparation Protocol

Materials Required[3][6][8][10][11][12][13]

-

Amikacin Sulfate Powder (USP/Reagent Grade).

-

Solvent: Sterile distilled water (Milli-Q or WFI). Avoid PBS for high-concentration stocks to prevent precipitation during freezing.

-

0.22

m Syringe Filter (PES or PVDF membrane). Nylon is acceptable; avoid Cellulose Nitrate which may bind trace drug. -

Sterile microcentrifuge tubes (1.5 mL) or cryovials.

Workflow Diagram

Figure 1: Step-by-step workflow for the preparation of Amikacin Sulfate stock solution.

Step-by-Step Procedure

-

Calculate: Determine the exact mass of powder required using the formula in Section 4.

-

Weigh: Weigh the powder into a sterile tube. Note: Amikacin is hygroscopic; close the container immediately after use.

-

Dissolve: Add sterile water to approximately 80% of the final target volume. Vortex vigorously until the solution is clear and colorless to pale yellow.

-

Why 80%? The powder adds volume.

-

-

Volume Adjustment: Add sterile water to reach the final target volume. Invert to mix.

-

Sterilization: Draw the solution into a sterile syringe and push through a 0.22

m PES filter into a sterile collection vessel.-

Do NOT Autoclave: While aminoglycosides are heat-stable, autoclaving small stock volumes leads to evaporation and concentration errors. Filtration is the quantitative standard [3].

-

-

Aliquot: Dispense into single-use aliquots (e.g., 500

L or 1 mL) to avoid freeze-thaw cycles. -

Label: Include Drug Name, Concentration (Active), Solvent, Date, and Initials.

Storage and Stability

| Condition | Temperature | Stability Duration | Notes |

| Powder | 2°C to 8°C (or RT) | 2–3 Years | Keep desiccated and tightly closed. |

| Stock Solution | -20°C | 3–6 Months | Preferred. Stable and prevents degradation. |

| Stock Solution | 4°C | 1–2 Weeks | For immediate use only. |

| Working Sol. | 37°C | < 24 Hours | Discard after use. |

Important: Amikacin solutions may darken (oxidize) to a pale yellow/straw color over time. This generally does not indicate significant loss of potency, but dark brown solutions should be discarded [4].

Troubleshooting

| Issue | Probable Cause | Solution |

| Precipitation | Concentration too high or wrong solvent. | Max solubility is ~50 mg/mL.[1][4][9][10] If using PBS, switch to water. Warm to 37°C to redissolve. |

| Low Potency (MIC Fail) | Failed to correct for sulfate/water content. | Recalculate mass using the CoA potency. Ensure "Active Moiety" was used. |

| Contamination | Filter failure. | Use a new 0.22 |

| Color Change | Oxidation. | Pale yellow is acceptable. Store under nitrogen if strict color control is needed (rarely necessary). |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 37768, Amikacin. [Link]

-

U.S. Pharmacist. Amikacin 250 mg/mL Injection Preparation and Stability. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Amikacin disulfate 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Amikacin Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. AMIKACIN SULFATE [drugs.ncats.io]

- 7. Amikacin - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 9. Amikacin disulfate, Thermo Scientific 25g, Quantity: 25g | Fisher Scientific [fishersci.fi]

- 10. toku-e.com [toku-e.com]

Application Notes and Protocols: Establishing an In Vivo Dosing Regimen for Amikacin Sulfate in Murine Thigh Infection Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

The murine thigh infection model is a cornerstone in the preclinical evaluation of antimicrobial agents, providing critical in vivo data on efficacy and pharmacokinetics/pharmacodynamics (PK/PD). This guide offers a detailed framework for designing and implementing amikacin sulfate dosing regimens within this model. As a concentration-dependent antibiotic, amikacin's efficacy is intrinsically linked to achieving specific exposure thresholds at the site of infection.[1][2] Herein, we delineate the scientific rationale and step-by-step protocols for establishing a robust experimental setup, from rendering mice neutropenic to determining appropriate amikacin dosages and evaluating therapeutic outcomes.

Introduction: The Rationale for the Murine Thigh Infection Model

The neutropenic murine thigh infection model is a highly standardized and reproducible in vivo system for the initial assessment of antimicrobial efficacy.[3] Its primary advantage lies in its ability to mimic a localized, deep-seated soft tissue infection, a common clinical scenario.[3] By inducing neutropenia, typically with cyclophosphamide, the model minimizes the influence of the host's innate immune system, thereby isolating the antimicrobial effect of the drug being tested.[3][4] This allows for a clear, quantitative comparison of different antimicrobial agents and dosing strategies.[4]

Amikacin, an aminoglycoside antibiotic, exhibits concentration-dependent bactericidal activity and a prolonged post-antibiotic effect (PAE).[1][2][5] This means that the peak concentration (Cmax) and the total drug exposure over a 24-hour period (AUC24) relative to the minimum inhibitory concentration (MIC) of the infecting pathogen are the key drivers of its efficacy.[1][6] The murine thigh model is particularly well-suited to study these PK/PD relationships and to define the optimal dosing regimens that maximize bacterial killing while minimizing potential toxicity.[3]

Core Concepts in Amikacin Dosing

The design of an effective amikacin dosing regimen in a murine model is guided by established PK/PD indices that correlate with successful clinical outcomes. The two primary targets for amikacin are:

-

Cmax/MIC Ratio: A ratio of the peak free drug concentration to the MIC of ≥8 is generally considered predictive of a favorable therapeutic response.[7][8]

-

AUC/MIC Ratio: An AUC of the free drug over 24 hours to MIC ratio of ≥80 is also recommended for optimal efficacy.[9]

The murine model allows researchers to administer a range of doses to different cohorts of infected animals and subsequently measure plasma and tissue drug concentrations, as well as the resulting bacterial burden in the thighs. This data is then used to establish a dose-response relationship and to identify the dosing regimens that achieve the target PK/PD indices.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for conducting an amikacin dosing study using the murine thigh infection model.

Diagram: Experimental Workflow

Caption: High-level overview of the murine thigh infection model workflow.

Protocol 1: Induction of Neutropenia

-

Animal Model: Utilize female ICR (CD-1) or similar outbred mice, typically 5-6 weeks old.

-

Immunosuppression: Administer cyclophosphamide to render the mice neutropenic. A common and effective regimen involves two intraperitoneal (IP) injections:

-

Day -4: 150 mg/kg of cyclophosphamide.

-

Day -1: 100 mg/kg of cyclophosphamide.[4]

-

This regimen ensures a profound state of neutropenia at the time of infection.

-

Protocol 2: Bacterial Inoculum Preparation and Thigh Infection

-

Bacterial Strain Selection: Choose a relevant bacterial strain with a known amikacin MIC. Common pathogens used in this model include Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.[1][10][11][12]

-

Inoculum Preparation:

-

Culture the selected bacterial strain overnight on appropriate agar plates.

-

In the morning, suspend several colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the bacterial suspension to a desired concentration, typically around 1 x 10^7 colony-forming units (CFU)/mL, using a spectrophotometer and a previously established standard curve.

-

-

Infection:

-

On Day 0, two hours before the initiation of antibiotic treatment, inject 0.1 mL of the prepared bacterial inoculum directly into the right thigh muscle of each mouse.[4]

-

Protocol 3: Amikacin Dosing Regimen Administration

-

Amikacin Sulfate Preparation: Prepare a stock solution of amikacin sulfate in sterile saline. Further dilutions should be made to achieve the desired final concentrations for injection.

-

Dose Selection: A dose-ranging study is crucial. Administer a wide range of total daily doses of amikacin, for example, from 1.5 to 3072 mg/kg/day, to different groups of mice.[5][10]

-

Route of Administration: The subcutaneous (SC) route is commonly used for amikacin administration in murine models as it provides good systemic exposure.[13] Intramuscular (IM) injection is also a viable option.

-

Dosing Frequency: To investigate the impact of different dosing schedules, the total daily dose can be administered as a single dose (q24h), or divided into multiple doses, such as every 12 hours (q12h) or every 6 hours (q6h).[1][5][10]

-

Treatment Initiation and Duration: Commence amikacin treatment 2 hours post-infection. The standard duration of treatment in this model is typically 24 hours.[5]

Protocol 4: Endpoint Analysis

-

Sample Collection: At 24 hours after the initiation of treatment, humanely euthanize the mice.

-

Bacterial Burden Quantification:

-

Aseptically remove the infected thigh.

-

Weigh the thigh tissue.

-

Homogenize the thigh tissue in a known volume of sterile saline.

-

Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates.

-

Incubate the plates overnight and count the number of colonies to determine the CFU per gram of thigh tissue.

-

-

Pharmacokinetic Analysis (Optional but Recommended):

-

At predetermined time points after amikacin administration, collect blood samples via cardiac puncture or another appropriate method.

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

Quantify amikacin concentrations in the plasma samples using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

-

Data Presentation and Interpretation

The quantitative data generated from these experiments should be systematically organized to facilitate analysis and interpretation.

Table 1: Example Amikacin Dosing Regimen and Expected Outcomes

| Total Daily Dose (mg/kg/day) | Dosing Regimen | Route of Administration | Target Pathogen (Example MIC) | Expected Bacterial Reduction (log10 CFU/g) |

| 16 | 16 mg/kg q24h | Subcutaneous | K. pneumoniae (MIC = 2 µg/mL) | ~1-2 |

| 64 | 64 mg/kg q24h | Subcutaneous | K. pneumoniae (MIC = 2 µg/mL) | ~3-4 (approaching stasis) |

| 256 | 256 mg/kg q24h | Subcutaneous | P. aeruginosa (MIC = 4 µg/mL) | ~2-3 |

| 1024 | 1024 mg/kg q24h | Subcutaneous | P. aeruginosa (MIC = 4 µg/mL) | >4 (bactericidal effect) |

Note: The expected bacterial reduction is an illustrative example and will vary depending on the specific bacterial strain, its MIC, and the murine model specifics.

Diagram: PK/PD Relationship

Caption: Relationship between amikacin PK parameters and PD efficacy.

Conclusion

The murine thigh infection model is an indispensable tool for the preclinical development of amikacin and other antimicrobial agents. By carefully controlling experimental variables and adhering to standardized protocols, researchers can generate robust and informative data on the in vivo efficacy of different dosing regimens. The principles and protocols outlined in this guide provide a solid foundation for designing studies that can accurately predict the therapeutic potential of amikacin and inform its clinical use.

References

-

Prediction of tissue exposures of polymyxin-B, amikacin and sulbactam using physiologically-based pharmacokinetic modeling. Frontiers. [Link]

-

Population pharmacokinetics and humanized dosage regimens matching the peak, area, trough, and range of amikacin plasma concentrations in immune-competent murine bloodstream and lung infection models | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]

-

Pharmacodynamics of amikacin in vitro and in mouse thigh and lung infections. PubMed. [Link]

- Stanford Health Care Aminoglycoside Dosing Guideline. Stanford Health Care.

- Amikacin 2021. Australian Injectable Drugs Handbook.

-

Population Pharmacokinetics Analysis of Amikacin Initial Dosing Regimen in Elderly Patients. PMC. [Link]

-

Pharmacodynamics of nine generic products of amikacin compared with the innovator in the neutropenic mouse thigh infection model. PubMed. [Link]

- Pharmacodynamics of amikacin in vitro and in mouse thigh and lung infections. Journal of Antimicrobial Chemotherapy.

- Amikacin dosing guidelines in Adults aged 16 years and over. Right Decisions.

-

Pseudomonas aeruginosa: Infections, Animal Modeling, and Therapeutics. MDPI. [Link]

-

In vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. [Link]

-

Amikacin Pharmacokinetic-Pharmacodynamic Analysis in Pediatric Cancer Patients | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]

-

Pseudomonas aeruginosa as a Powerful Biofilm Producer and Positive Action of Amikacin Against Isolates From Chronic Wounds. Brieflands. [Link]

-

In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models | Antimicrobial Agents and Chemotherapy. ASM Journals. [Link]

-

Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen. PMC. [Link]

-

Amikacin. StatPearls - NCBI Bookshelf. [Link]

-

Neutropenic thigh mouse model. GARDP Revive. [Link]

-

Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. ResearchGate. [Link]

Sources

- 1. Pharmacodynamics of amikacin in vitro and in mouse thigh and lung infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 4. imquestbio.com [imquestbio.com]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Population Pharmacokinetics Analysis of Amikacin Initial Dosing Regimen in Elderly Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Prediction of tissue exposures of polymyxin-B, amikacin and sulbactam using physiologically-based pharmacokinetic modeling [frontiersin.org]

- 10. Pharmacodynamics of nine generic products of amikacin compared with the innovator in the neutropenic mouse thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. brieflands.com [brieflands.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Advanced Methods for Encapsulating Amikacin Sulfate in Liposomes for Inhalation Delivery

Introduction: The Rationale for Inhaled Liposomal Amikacin

Amikacin is a potent, broad-spectrum aminoglycoside antibiotic critical in treating severe Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa and non-tuberculous mycobacteria (NTM) such as Mycobacterium avium complex (MAC).[1] However, systemic administration of amikacin is associated with significant dose-limiting toxicities, namely nephrotoxicity and ototoxicity. Delivering the drug directly to the site of infection in the lungs via inhalation offers a compelling strategy to maximize local drug concentration while minimizing systemic exposure and associated adverse effects.[2][3]

Liposomal encapsulation of amikacin sulfate provides a sophisticated drug delivery platform to further enhance this therapeutic window. Liposomes, vesicles composed of one or more lipid bilayers, can entrap hydrophilic drugs like amikacin in their aqueous core. For pulmonary delivery, this strategy offers several key advantages:

-

Sustained Release: Liposomes can act as a drug depot in the lungs, slowly releasing amikacin over time to maintain therapeutic concentrations and potentially reduce dosing frequency.[4]

-

Targeted Delivery: Liposomes can be readily taken up by alveolar macrophages, which are primary reservoirs for intracellular pathogens like MAC, thereby delivering the antibiotic directly to infected cells.[2][5][6]

-

Improved Stability: Encapsulation protects the drug from premature degradation and clearance in the lung environment.

-

Enhanced Biofilm Penetration: Liposomes with specific physicochemical properties have been shown to penetrate bacterial biofilms, a significant barrier in chronic lung infections.[4][5]

The successful formulation of amikacin liposomes for inhalation, such as the FDA-approved Amikacin Liposome Inhalation Suspension (ALIS) (Arikayce®), hinges on achieving a high drug load, a particle size suitable for deep lung deposition, and stability during nebulization.[1][6][7] This document provides detailed protocols for three established methods of amikacin sulfate encapsulation—Thin-Film Hydration, Reverse-Phase Evaporation, and Ethanol Injection—and outlines the critical characterization techniques required to validate the resulting formulation.

Foundational Components: Lipid Selection

The choice of lipids is a critical determinant of the liposome's physical characteristics, stability, and in vivo fate. For amikacin inhalation, a combination of dipalmitoylphosphatidylcholine (DPPC) and cholesterol is most common, notably used in the commercial ALIS formulation.[7][8][9][10]

-

Dipalmitoylphosphatidylcholine (DPPC): This is a saturated phospholipid with a high phase transition temperature (T_m) of approximately 41°C.[10] By selecting a lipid with a T_m above physiological body temperature (37°C), the resulting liposomal membrane is in a more rigid "gel" state. This rigidity is crucial as it reduces drug leakage and ensures a slower, more sustained release profile within the lungs.

-

Cholesterol: Cholesterol is incorporated to modulate membrane fluidity and stability. It fits between the phospholipid molecules, reducing the packing defects and decreasing the permeability of the bilayer to water-soluble molecules like amikacin, thereby enhancing drug retention. A typical weight ratio is 2:1 DPPC to cholesterol.[7]

Encapsulation Methodologies & Protocols

The encapsulation of amikacin sulfate, a highly water-soluble and polycationic molecule, presents unique challenges. The selection of an appropriate method is critical to achieving high encapsulation efficiency and desired vesicle characteristics.

Method 1: Thin-Film Hydration followed by Extrusion

This is a conventional and widely adopted method for liposome preparation.[11][12] It involves the dissolution of lipids in an organic solvent, which is then evaporated to form a thin lipid film. Subsequent hydration of this film with an aqueous solution of amikacin sulfate leads to the spontaneous formation of multilamellar vesicles (MLVs).

Causality Behind Experimental Choices:

-

Why a thin film? Creating a high surface area film ensures uniform and efficient hydration, allowing water molecules to intercalate between lipid bilayers effectively.

-

Why hydration above T_m? Hydrating the lipid film at a temperature above the T_m of the primary lipid (e.g., >41°C for DPPC) ensures the lipids are in a fluid state, which facilitates the peeling of the film from the flask wall and the formation of vesicles.[13]

-

Why extrusion? The initial MLVs are heterogeneous in size and lamellarity. High-pressure extrusion through polycarbonate membranes with defined pore sizes is a necessary downstream processing step to produce more uniform, smaller unilamellar vesicles (SUVs) suitable for inhalation.[14]

-

Lipid Solution Preparation: Weigh DPPC and cholesterol (e.g., at a 2:1 w/w ratio) and dissolve them in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature well above the boiling point of the solvent but below the T_m of the lipids (e.g., 35-40°C) to form a thin, even lipid film on the flask's inner surface.

-

Solvent Removal: Continue evaporation under high vacuum for at least 2 hours (or overnight) to ensure complete removal of residual organic solvent.[13]

-

Aqueous Phase Preparation: Prepare an aqueous solution of amikacin sulfate (e.g., in 0.9% w/v saline or a suitable buffer like succinate buffer, pH 6.5).[15]

-

Hydration: Pre-heat both the round-bottom flask containing the lipid film and the amikacin sulfate solution to a temperature above the lipid T_m (e.g., 50-60°C for DPPC). Add the aqueous solution to the flask.

-

Vesicle Formation: Agitate the flask by hand or on a vortex mixer until all the lipid film is suspended, forming a milky suspension of MLVs. Allow to hydrate for 1-2 hours at this temperature to ensure complete swelling.

-

Size Reduction (Extrusion):

-

Assemble a high-pressure extruder (e.g., Lipex™ Extruder or Avanti® Mini-Extruder) with polycarbonate membranes of the desired pore size (e.g., starting with 400 nm and sequentially reducing to 200 nm and then 100 nm).

-

Equilibrate the extruder to a temperature above the T_m.

-

Pass the MLV suspension through the extruder for an odd number of passes (e.g., 11-21 passes) per membrane size to obtain a more homogenous population of liposomes.

-

-

Purification: Remove unencapsulated amikacin by dialysis against a saline or buffer solution or by using size-exclusion chromatography.

Caption: Workflow for the Thin-Film Hydration Method.

Method 2: Reverse-Phase Evaporation (REV)

The REV method is particularly advantageous for encapsulating high concentrations of water-soluble drugs and can achieve higher encapsulation efficiencies than the thin-film method.[16][17] The process involves forming a water-in-oil emulsion, where aqueous droplets containing amikacin are stabilized by a monolayer of lipids dissolved in an organic solvent. Gradual removal of the organic solvent causes the system to invert, forming liposomes.

Causality Behind Experimental Choices:

-

Why a water-in-oil emulsion? This initial state allows for a large volume of the aqueous drug solution to be intimately mixed with the lipids, maximizing the potential for entrapment.

-

Why sonication? Sonication provides the energy needed to disperse the aqueous phase into fine droplets within the organic phase, creating a stable emulsion which is a prerequisite for successful vesicle formation.[16]

-

Why slow solvent removal? The controlled, slow removal of the organic solvent is critical. It allows the collapsing lipid monolayers to progressively fold around the aqueous droplets, eventually fusing to form a stable bilayer structure without significant drug leakage.[17]

-

Lipid Solution Preparation: Dissolve DPPC and cholesterol in a suitable organic solvent or solvent system (e.g., diethyl ether, or an ethanol:ethyl acetate mixture).[15][18]

-

Aqueous Phase Addition: Add the aqueous amikacin sulfate solution to the lipid-organic phase. A typical aqueous:organic phase ratio is 1:3 to 1:5 v/v.[15]

-

Emulsification: Sonicate the two-phase mixture in an ice bath (to prevent overheating) using a probe sonicator until a stable, homogenous, and translucent water-in-oil emulsion is formed.[16][19]

-

Solvent Evaporation: Attach the flask containing the emulsion to a rotary evaporator. Slowly remove the organic solvent under reduced pressure at a controlled temperature (e.g., room temperature or slightly above).

-

Gel Phase & Vesicle Formation: As the solvent evaporates, the emulsion will transform into a viscous gel-like state. Continued evaporation will cause the gel to collapse and form a fluid, aqueous suspension of liposomes.[17]

-

Final Processing: The resulting liposomes can be further processed for size reduction (extrusion) and purified to remove unencapsulated drug and residual solvent as described in the Thin-Film Hydration protocol (Steps 7 & 8).

Caption: Workflow for the Reverse-Phase Evaporation Method.

Method 3: Ethanol Injection

Ethanol injection is a rapid and simple method for producing small unilamellar vesicles.[20] It involves the rapid injection of an ethanolic solution of lipids into a vigorously stirring aqueous phase containing amikacin sulfate. The rapid dilution of ethanol in water causes the phospholipids, which are soluble in ethanol but not water, to precipitate and self-assemble into liposomes.

Causality Behind Experimental Choices:

-

Why ethanol? Ethanol is a water-miscible organic solvent that is relatively non-toxic and easily removed. Its properties allow for the spontaneous precipitation and assembly of lipids upon dilution.

-

Why rapid injection & stirring? The rapid injection into a well-stirred aqueous phase ensures immediate and homogenous mixing. This rapid solvent exchange is the driving force for the formation of small, relatively uniform liposomes. The stirring rate and injection speed are critical parameters that control the final particle size.[13] This principle is leveraged in more advanced microfluidic systems to achieve highly controlled and reproducible liposome manufacturing, similar to the proprietary process used for ALIS.[7]

-

Aqueous Phase Preparation: Prepare the aqueous amikacin sulfate solution (e.g., in 0.9% w/v NaCl) in a beaker. Place it on a magnetic stirrer and heat to a temperature above the lipid T_m (e.g., 50-60°C). Stir vigorously (e.g., 600 rpm).[1]

-

Lipid Solution Preparation: Dissolve DPPC and cholesterol in absolute ethanol at the same temperature (50-60°C) to form a clear solution.[1]

-

Injection: Using a syringe pump for a controlled and consistent flow rate (e.g., 0.15 mL/min), inject the ethanolic lipid solution into the center of the vortex of the stirring aqueous phase.[1]

-

Annealing: After the injection is complete, continue stirring the liposomal suspension for an additional 30-60 minutes at the same temperature to anneal the vesicles and allow for the stabilization of the bilayers.

-

Solvent Removal & Purification: Remove the ethanol and unencapsulated amikacin via dialysis or tangential flow filtration. The resulting liposomes are often small and may not require further size reduction by extrusion, though it can be performed to achieve a tighter size distribution.

Caption: Workflow for the Ethanol Injection Method.

Critical Quality Attributes & Characterization Protocols

Thorough characterization is essential to ensure the quality, stability, and performance of the liposomal amikacin formulation.

Particle Size, Polydispersity, and Zeta Potential

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI < 0.3 is generally considered acceptable for liposomal formulations.[8][9] Zeta potential measures the surface charge, which influences stability against aggregation.

-

Protocol:

-

Dilute a sample of the liposomal suspension in an appropriate medium (e.g., the same buffer used for dialysis).

-

Analyze using a DLS instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate at 25°C.

-

Encapsulation Efficiency (EE%)

-

Principle: EE% is the percentage of the total amikacin that is successfully entrapped within the liposomes. It requires separating the unencapsulated ("free") drug from the liposomes and quantifying both.

-

EE% = [(Total Drug - Free Drug) / Total Drug] x 100 [21]

-

-

Protocol:

-

Separation of Free Drug: Separate the liposomes from the aqueous medium containing free amikacin using one of the following methods:

-

Ultracentrifugation: Centrifuge the sample at high speed (e.g., 30,000-40,000 rpm) for 1 hour at 4°C. The liposomes will form a pellet, leaving the free drug in the supernatant.[22]

-

Size-Exclusion Chromatography: Pass the sample through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller free drug molecules.[21]

-

-

Quantification of Free Drug (C_free): Directly measure the concentration of amikacin in the supernatant or the later fractions from chromatography using a validated analytical method (e.g., HPLC).

-

Quantification of Total Drug (C_total): Take an aliquot of the unpurified liposomal suspension and disrupt the vesicles to release the encapsulated drug. This is typically done by adding a surfactant (e.g., Triton X-100) or an organic solvent like methanol.[21] Measure the amikacin concentration in this lysed sample.

-

Calculation: Use the measured concentrations to calculate the EE%.

-

In Vitro Aerosol Performance

-

Principle: For an inhaled product, it is critical to ensure that the liposomes remain stable during nebulization and that the generated aerosol droplets are in the respirable range (typically 1-5 µm). The Andersen Cascade Impactor (ACI) is a standard apparatus for measuring the aerodynamic particle size distribution of an aerosol.[1]

-

Protocol:

-

Assemble an 8-stage ACI as per USP <601>. Coat the collection plates with a substance like Tween 80 to prevent particle bounce.[1]

-

Load the liposomal amikacin formulation into a nebulizer intended for clinical use (e.g., a vibrating mesh nebulizer like the PARI eFlow®).[23][24]

-

Connect the nebulizer to the ACI inlet and operate it at a calibrated flow rate (e.g., 28.3 L/min) for a set time.[1]

-

After nebulization, carefully disassemble the ACI and rinse the drug deposited on each stage and the filter with a suitable solvent.

-

Quantify the amount of amikacin on each stage using an analytical method.

-

Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) to characterize the aerosol droplet size distribution.[1]

-

It is also crucial to analyze the liposomes collected from the ACI stages to determine if nebulization has altered their properties, such as size, drug retention, and lipid-to-drug ratio.[23][25]

-

Data Summary Table